Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
Description
Historical Context and Development
The development of this compound can be traced back to fundamental research on quinoline carboxylic acid derivatives that began in the early 20th century. The foundational work for understanding this class of compounds emerged from patent research conducted in 1937, where Hans Schlichenmaier and Ludwig Schiirnig described systematic approaches to preparing 2-methyl-3-hydroxyquinoline-4-carboxylic acids through improved synthetic methodologies. These early investigations established that such compounds could be obtained with yields exceeding 90 to 95 percent when using optimized reaction conditions involving halogen-acetone and alkaline-earth hydroxides at temperatures between room temperature and approximately 100 degrees Celsius. The historical significance of this work lies in its demonstration that quinoline derivatives with specific substitution patterns could be synthesized reliably and efficiently, setting the stage for subsequent esterification studies.
The evolution from carboxylic acid to ester derivatives followed naturally from advances in Fischer esterification methodology, which provided reliable protocols for converting carboxylic acids to their corresponding methyl esters under acidic conditions. The systematic application of these esterification principles to quinoline carboxylic acids enabled researchers to access a broader range of derivatives with modified physicochemical properties. Modern synthetic approaches have further refined these methodologies, with recent research demonstrating convenient two-step syntheses starting from commercially available 2-aminobenzoic acids, where anthranilic acids are first converted to isatoic anhydrides before subsequent cyclization reactions. This historical progression illustrates the continuous refinement of synthetic strategies that have made compounds like this compound readily accessible for research applications.
Significance in Quinoline Chemistry
This compound occupies a position of considerable importance within the broader landscape of quinoline chemistry due to its unique structural features and potential biological activities. Contemporary research has identified quinoline derivatives as privileged molecular scaffolds capable of exhibiting diverse biological activities, with systematic studies analyzing over 8000 quinoline derivatives to identify promising candidates for pharmaceutical applications. The significance of the hydroxyl group at position 3 and the methyl ester functionality at position 4 creates a compound with enhanced synthetic versatility compared to many other quinoline derivatives. This structural combination enables participation in various chemical transformations while maintaining the core quinoline framework that is essential for biological activity.
The compound's importance is further underscored by its relationship to established pharmaceutical agents and its potential for developing novel therapeutic compounds. Research has demonstrated that quinoline derivatives, particularly those with hydroxyl and carboxylate functionalities, can serve as effective ligands in coordination chemistry, as evidenced by the successful synthesis of mononuclear nickel complexes incorporating 3-hydroxy-2-methylquinoline-4-carboxylic acid ligands. These coordination compounds exhibit interesting photoluminescent properties with emissions in the green region, suggesting potential applications beyond traditional pharmaceutical uses. The structural features of this compound make it particularly suitable for such applications due to the presence of multiple coordination sites and the enhanced solubility provided by the methyl ester group.
Relationship to Parent Compound (3-Hydroxy-2-methylquinoline-4-carboxylic acid)
The relationship between this compound and its parent compound, 3-hydroxy-2-methylquinoline-4-carboxylic acid, exemplifies the strategic use of esterification in medicinal chemistry to modify compound properties while preserving essential structural features. The parent compound, identified by Chemical Abstracts Service number 117-57-7, possesses a molecular formula of C11H9NO3 with a molecular weight of 203.19 grams per mole. The transformation from the carboxylic acid to the methyl ester involves the formal replacement of the acidic proton with a methyl group, resulting in significant changes to physicochemical properties including solubility, stability, and bioavailability profiles.
The parent compound demonstrates characteristic properties of quinoline carboxylic acids, including the formation of yellow powders that are easily soluble in dilute sodium carbonate solution. When heated above the melting point, these compounds undergo decarboxylation with elimination of carbon dioxide to yield corresponding hydroxyquinaldines, a reaction that is also observed when heating in high-boiling solvents such as nitrobenzene or trichlorobenzene. The methyl ester derivative modifies these properties by introducing lipophilic character through the methyl group while maintaining the essential hydrogen bonding capability of the hydroxyl group at position 3. This structural modification typically results in improved membrane permeability and enhanced oral bioavailability compared to the parent carboxylic acid.
Table 1: Comparative Properties of Parent Compound and Methyl Ester Derivative
| Property | 3-Hydroxy-2-methylquinoline-4-carboxylic acid | This compound |
|---|---|---|
| CAS Number | 117-57-7 | 104179-54-6 |
| Molecular Formula | C11H9NO3 | C12H11NO3 |
| Molecular Weight | 203.19 g/mol | 217.22 g/mol |
| Melting Point | 235°C (decomposition) | 120-130°C |
| Water Solubility | 0.04 g/L (20°C) | Data not available |
| Storage Requirements | Inert atmosphere, room temperature | Under inert gas at 2-8°C |
Position in Quinoline Derivative Classification Systems
Within established quinoline derivative classification systems, this compound occupies a specific position as a 4-carboxylate-substituted quinoline with additional hydroxyl and methyl substituents. According to systematic nomenclature principles, this compound belongs to the broader class of quinoline-4-carboxylic acid derivatives, which represent one of the most extensively studied categories of quinoline compounds due to their biological significance. The systematic classification places this compound within the heterocyclic organic chemistry framework established by the Hantzsch-Widman nomenclature system, where the quinoline core is designated as the base component containing nitrogen as the primary heteroatom.
The classification significance extends to pharmacological categories, where quinoline derivatives are recognized for their diverse biological activities including antimalarial, antibacterial, and neuroprotective properties. Within this pharmacological framework, compounds bearing 4-carboxylate substitution patterns are particularly noteworthy due to their ability to interact with various biological targets through both the quinoline aromatic system and the carboxylate functionality. Recent computational studies have identified specific structural features that contribute to biological activity, with derivatives containing hydroxyl groups and ester functionalities demonstrating enhanced antioxidant capabilities and potential neuroprotective effects compared to unsubstituted quinoline scaffolds.
The position of this compound within derivative classification systems is further defined by its synthetic accessibility and chemical stability. Research has demonstrated that compounds with this specific substitution pattern can be readily synthesized through multiple synthetic routes, including direct condensation reactions and multi-step approaches involving isatoic anhydride intermediates. This synthetic accessibility, combined with the compound's stability under standard laboratory conditions, positions it as a valuable intermediate for accessing more complex quinoline derivatives through further functionalization reactions. The classification importance is enhanced by the compound's ability to serve as a precursor for generating libraries of related structures through systematic modification of the ester and hydroxyl functionalities.
Table 2: Classification Parameters for this compound
| Classification Category | Designation | Specific Features |
|---|---|---|
| Core Heterocycle | Quinoline | Nitrogen-containing bicyclic aromatic system |
| Substitution Pattern | 2-methyl-3-hydroxy-4-carboxylate | Multiple functional groups at defined positions |
| Functional Group Class | Hydroxy ester | Combined hydroxyl and ester functionalities |
| Synthetic Accessibility | High | Multiple validated synthetic routes available |
| Chemical Stability | Moderate | Stable under inert conditions with controlled temperature |
| Pharmacological Category | Quinoline derivative | Potential for diverse biological activities |
Properties
IUPAC Name |
methyl 3-hydroxy-2-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHDNWZFADKDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from Isatin or Isatic Acid Salts via Condensation with Chloroacetone
One of the classical and well-documented methods for preparing 2-methyl-3-hydroxyquinoline-4-carboxylic acids, including methyl esters, involves the condensation of isatin or its derivatives with chloroacetone in alkaline media.
- Starting Materials: Isatin or sodium salt of isatic acid.
- Reagents: Chloroacetone, alkaline-earth hydroxides (e.g., calcium hydroxide, magnesium hydroxide).
- Conditions: The reaction is typically carried out in dilute sodium carbonate or milk of lime solution, at temperatures ranging from room temperature to about 90–100 °C.
- Mechanism: Initially, isatin undergoes cleavage to form the corresponding isatic acid salt. This salt then condenses with chloroacetone in the presence of alkaline-earth hydroxides to form 2-methyl-3-hydroxyquinoline-4-carboxylic acid.
- Reaction Time: The process can be accelerated by heating; reaction times can be reduced from several days at room temperature to about 5 hours at elevated temperatures (60–90 °C).
- Yields: High yields of 90–95% are achievable under optimized conditions.
- Variations: Substituted isatins (e.g., methyl or halogen derivatives) can be used to obtain substituted quinoline carboxylic acids.
- Product Characteristics: The acids are yellow powders, soluble in dilute sodium carbonate, and decompose upon heating with CO2 elimination to yield hydroxyquinaldines.
| Parameter | Details |
|---|---|
| Starting material | Isatin or sodium salt of isatic acid |
| Reagent | Chloroacetone |
| Base | Calcium hydroxide, magnesium hydroxide |
| Solvent | Dilute sodium carbonate or milk of lime |
| Temperature | Room temperature to 90 °C |
| Reaction time | 5 hours (heated) to several days (room temp) |
| Yield | 90–95% |
| Product form | Yellow powder, soluble in dilute sodium carbonate |
Esterification of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid to Methyl Ester
The methyl ester, methyl 3-hydroxy-2-methylquinoline-4-carboxylate, can be prepared by esterification of the corresponding carboxylic acid.
- Method: Treatment of 3-hydroxy-2-methylquinoline-4-carboxylic acid with thionyl chloride in methanol.
- Conditions: The acid is dissolved in methanol, and thionyl chloride is added at low temperature (-10 °C). The mixture is then heated under reflux for approximately 20 hours, with periodic additions of thionyl chloride to drive the reaction to completion.
- Workup: After reaction, the mixture is evaporated, neutralized with saturated sodium bicarbonate, and extracted with ethyl acetate. The organic layer is evaporated, and the crude product is recrystallized from hexane.
- Yield: The reported yield is moderate, around 24%.
- Notes: The prolonged reflux and repeated addition of thionyl chloride are necessary to achieve esterification due to the hydroxy group and the quinoline ring system.
| Parameter | Details |
|---|---|
| Starting material | 3-Hydroxy-2-methylquinoline-4-carboxylic acid |
| Reagent | Thionyl chloride, methanol |
| Temperature | -10 °C (addition), then reflux |
| Reaction time | 20 hours with periodic reagent addition |
| Workup | Neutralization, extraction, recrystallization |
| Yield | 24% |
Oxidation of 2-Hydroxy-4-halogenomethylquinoline Derivatives
An alternative approach involves the oxidation of 2-hydroxy-4-halogenomethylquinoline derivatives to the corresponding 2-hydroxyquinoline-4-carboxylic acids, which can then be esterified.
- Starting Material: 2-Hydroxy-4-halogenomethylquinoline.
- Oxidizing Agent: Aqueous alkaline hydrogen peroxide.
- Conditions: Reaction temperature between 35 °C and 70 °C, with controlled addition of hydrogen peroxide and alkali hydroxide.
- Molar Ratios: Starting material to hydrogen peroxide from 1:10 to 1:20; starting material to alkali hydroxide from 1:6 to 1:15.
- Workup: Acidification with a strong non-oxidizing acid to precipitate the acid product.
- Advantages: This method allows for selective oxidation under mild conditions.
- Limitations: Requires preparation of halogenomethylquinoline precursors.
| Parameter | Details |
|---|---|
| Starting material | 2-Hydroxy-4-halogenomethylquinoline |
| Oxidant | Aqueous alkaline hydrogen peroxide |
| Temperature | 35–70 °C |
| Molar ratios | 1:10–1:20 (substrate:H2O2), 1:6–1:15 (substrate:alkali hydroxide) |
| Acidification | Strong non-oxidizing acid |
| Product | 2-Hydroxyquinoline-4-carboxylic acid |
This oxidation process is detailed in a patent from 1972 and provides an alternative synthetic route.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Product Form | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Isatin or sodium salt of isatic acid | Chloroacetone, alkaline-earth hydroxide, 60–90 °C, 5 h | 2-Methyl-3-hydroxyquinoline-4-carboxylic acid (acid) | 90–95 | Classical condensation, high yield |
| 2 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Thionyl chloride, methanol, reflux 20 h | This compound (ester) | 24 | Esterification, moderate yield |
| 3 | 2-Hydroxy-4-halogenomethylquinoline | Aqueous alkaline H2O2, 35–70 °C | 2-Hydroxyquinoline-4-carboxylic acid (acid) | Not specified | Oxidation route, mild conditions |
| 4 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Trimellitic anhydride, trichlorobenzene, 165–200 °C | Quinophthalone derivatives | 90–100 | Derivative synthesis, high yield |
Research Findings and Notes
- The condensation of isatin with chloroacetone in alkaline media remains the most efficient and widely used method for preparing the quinoline acid precursor.
- Esterification using thionyl chloride in methanol is effective but yields are moderate, possibly due to competing side reactions or stability issues of the hydroxyquinoline system.
- Oxidation of halogenomethyl derivatives offers a selective alternative but requires precursor synthesis.
- The quinoline acid is a versatile intermediate for further chemical transformations, including dye synthesis.
- Reaction conditions such as temperature, base type, and reaction time critically influence yield and purity.
- The use of alkaline-earth hydroxides (calcium, magnesium) is preferred for the condensation step due to better yields and reaction rates.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with proteins, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Regioselectivity: Methylation of hydroxyl groups (e.g., O- vs. N-methylation) is influenced by base choice (NaH vs. K₂CO₃). For example, O-methylation dominates in Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate synthesis .
- Catalytic Systems : Pd-based catalysts are common for introducing aryl/heteroaryl groups, as seen in compound 4k .
Physicochemical Properties
Key Observations :
Key Observations :
Crystallographic and Computational Insights
- Crystal Packing: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate exhibits planar quinoline rings with intermolecular O-H···O hydrogen bonds, confirmed via X-ray diffraction .
- Docking Studies: Quantum calculations reveal anion stability in Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, correlating with its HBV inhibition .
Biological Activity
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate (MHMQ) is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.
MHMQ is known for its role in various biochemical reactions, particularly in enzyme inhibition and protein interactions. It participates in nucleophilic substitution reactions, which are crucial for synthesizing biologically active molecules. The compound's structure allows it to interact with several enzymes and proteins, influencing their activity significantly.
2. Cellular Effects
MHMQ exhibits notable effects on various cell types and cellular processes:
- Cell Signaling Pathways : It modulates pathways involved in oxidative stress responses, impacting cellular metabolism and homeostasis.
- Gene Expression : The compound influences gene expression related to antioxidant defenses, highlighting its potential role in cellular protection against oxidative damage.
At the molecular level, MHMQ functions primarily as an inhibitor of specific enzymes. For example, it inhibits quinoline oxidoreductase by binding to the active sites of these enzymes and preventing substrate access. This mechanism is critical for understanding its potential therapeutic applications.
4.1 Antimicrobial Activity
Research indicates that MHMQ and its derivatives exhibit antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives are reported to be as low as 1 × 10^-5 mg/mL, indicating significant antibacterial activity .
- Antifungal Properties : Some derivatives have also shown antifungal activity, although further studies are needed to elucidate their mechanisms of action.
4.2 Antiprotozoal Activity
In vitro studies have demonstrated that MHMQ exhibits activity against Trypanosoma cruzi, the causative agent of Chagas disease. However, more research is required to confirm its efficacy in vivo and explore its therapeutic potential.
4.3 Anticancer Activity
MHMQ has shown promise in anticancer research:
- Cytotoxicity : It has been tested against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 20.1 nM to 30.98 mM depending on the derivative .
- Mechanisms of Action : The anticancer activity may be associated with interference in tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce cytotoxic effects in cancer cells .
5. Case Studies
Several studies have highlighted the biological activity of MHMQ:
6. Conclusion
This compound presents a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer effects. Its ability to inhibit specific enzymes and modulate cellular processes underscores its potential as a therapeutic agent. However, further research is essential to fully understand its mechanisms of action and optimize its applications in medicine.
Continued exploration into MHMQ's biological properties may lead to the development of novel therapeutic strategies against various diseases, particularly those caused by resistant pathogens or cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic protocols for Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Classical synthesis routes such as the Gould–Jacob, Friedländer, or Pfitzinger reactions are often employed for quinoline derivatives. For example, the Pfitzinger reaction involves condensing isatin derivatives with ketones under acidic conditions, while the Friedländer method uses 2-aminobenzaldehyde analogs and β-ketoesters. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical for yield improvement. Transition metal catalysts (e.g., Pd or Cu) or ionic liquids can enhance regioselectivity and reduce side products .
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Using programs like SHELXL for refinement and WinGX for data processing, researchers can determine bond lengths, angles, and torsion angles. For example, the quinoline ring puckering can be analyzed via Cremer-Pople coordinates to quantify non-planarity . Hydrogen-bonding patterns (e.g., O–H···O/N interactions) are mapped using ORTEP-3 visualization .
Q. What safety precautions are recommended when handling this compound in the laboratory?
- Methodological Answer : Although specific hazard data for this compound is limited, related quinoline derivatives require:
- Use of gloves, lab coats, and eye protection to avoid skin/eye contact.
- Local exhaust ventilation to minimize inhalation of dust or vapors.
- Storage in sealed containers under dry, inert conditions to prevent degradation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:
- NMR : Detect tautomeric equilibria (e.g., keto-enol forms) via variable-temperature or 2D NOESY experiments.
- X-ray : Resolve static structures by analyzing intermolecular interactions (e.g., π-stacking or hydrogen bonds) that stabilize specific conformers in the solid state .
- Cross-validate with computational methods (DFT calculations) to compare energy-minimized conformers with experimental data .
Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?
- Methodological Answer : Apply graph set analysis (G. R. Desiraju’s formalism) to categorize hydrogen bonds into discrete patterns (e.g., chains, rings). For example:
- Use SHELXL to refine hydrogen atom positions and calculate donor-acceptor distances.
- Identify synthons (repeating interaction motifs) that drive crystal packing, such as R₂²(8) rings formed via O–H···O bonds between hydroxyl and carboxylate groups .
Q. How can ring puckering in the quinoline moiety impact the compound’s reactivity or biological activity?
- Methodological Answer : Non-planar quinoline rings (e.g., boat or twist-boat conformations) alter electronic distribution and steric accessibility.
- Quantify puckering via Cremer-Pople parameters (θ, φ) derived from SC-XRD data .
- Correlate puckering with reactivity using DFT to model transition states or docking studies to assess protein-ligand interactions .
Q. What advanced techniques are suitable for characterizing polymorphic forms of this compound?
- Methodological Answer : Combine:
- SC-XRD to resolve unit cell parameters.
- DSC/TGA to identify thermal stability differences between polymorphs.
- Solid-state NMR (¹³C CP/MAS) to distinguish hydrogen-bonding networks and molecular mobility .
Data Presentation Guidelines
Q. How should crystallographic data for this compound be presented in publications?
- Methodological Answer : Follow CIF guidelines (e.g., deposition in the Cambridge Structural Database). Include:
- Full refinement details (R factors, residuals) using SHELXL .
- Figures generated with ORTEP-3 to highlight thermal ellipsoids and hydrogen bonds .
- Tables of bond lengths/angles and hydrogen-bonding metrics (donor-acceptor distances, angles) .
Biological & Functional Studies
Q. What in silico approaches predict the biological activity of this compound derivatives?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or receptors).
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at the 2-methyl position) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
